molecular formula C14H16FNO2 B15045611 2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone

2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone

Cat. No.: B15045611
M. Wt: 249.28 g/mol
InChI Key: YXZNAPPRZBRYDY-YBEGLDIGSA-N
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Description

2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone is a complex organic compound with a molecular formula of C14H16FNO2 This compound is characterized by the presence of a fluorobenzylidene group, an oxido-lambda~5~-azanyl group, and a methylcyclohexanone structure

Preparation Methods

The synthesis of 2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone involves several steps. One common method includes the reaction of 2-fluorobenzaldehyde with a suitable amine to form the corresponding imine. This imine is then subjected to oxidation to introduce the oxido-lambda~5~-azanyl group. The final step involves the cyclization of the intermediate to form the desired methylcyclohexanone structure. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity .

Chemical Reactions Analysis

2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxido group to a hydroxyl group or other reduced forms.

    Substitution: The fluorobenzylidene group can undergo substitution reactions, where the fluorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone involves its interaction with specific molecular targets. The oxido-lambda~5~-azanyl group is known to participate in redox reactions, which can affect cellular processes. The fluorobenzylidene group may interact with biological receptors, influencing various signaling pathways. These interactions can lead to changes in cellular function, contributing to the compound’s biological activities .

Comparison with Similar Compounds

2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone can be compared with similar compounds such as:

    2-[(Z)-(4-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone: This compound has a similar structure but with a different position of the fluorine atom on the benzylidene group.

    2-[(Z)-(2-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone: This compound has a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

    2-[(Z)-(2-fluorobenzylidene)(hydroxy)-lambda~5~-azanyl]-2-methylcyclohexanone: This compound has a hydroxy group instead of an oxido group, affecting its reactivity and interactions.

Properties

Molecular Formula

C14H16FNO2

Molecular Weight

249.28 g/mol

IUPAC Name

1-(2-fluorophenyl)-N-(1-methyl-2-oxocyclohexyl)methanimine oxide

InChI

InChI=1S/C14H16FNO2/c1-14(9-5-4-8-13(14)17)16(18)10-11-6-2-3-7-12(11)15/h2-3,6-7,10H,4-5,8-9H2,1H3/b16-10-

InChI Key

YXZNAPPRZBRYDY-YBEGLDIGSA-N

Isomeric SMILES

CC1(CCCCC1=O)/[N+](=C/C2=CC=CC=C2F)/[O-]

Canonical SMILES

CC1(CCCCC1=O)[N+](=CC2=CC=CC=C2F)[O-]

Origin of Product

United States

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